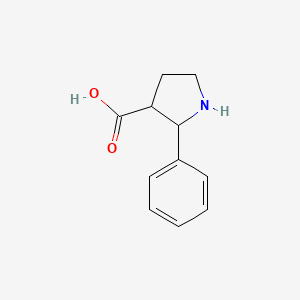

2-Phenylpyrrolidine-3-carboxylic acid

CAS No.: 1337383-60-4

Cat. No.: VC8230796

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1337383-60-4 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 2-phenylpyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) |

| Standard InChI Key | DQOBFNNHIKEOLB-UHFFFAOYSA-N |

| SMILES | C1CNC(C1C(=O)O)C2=CC=CC=C2 |

| Canonical SMILES | C1CNC(C1C(=O)O)C2=CC=CC=C2 |

Introduction

Structural and Stereochemical Features

2-Phenylpyrrolidine-3-carboxylic acid (molecular formula: ) exhibits a pyrrolidine core with substituents that impart both hydrophobicity (phenyl group) and reactivity (carboxylic acid). The stereochemistry of the molecule is critical, as the spatial arrangement of substituents dictates its interactions in biological and catalytic systems. For example, the (2R,3R)-isomer (CAS No. 1241684-18-3) has a distinct spatial configuration compared to the (2S,3R)-isomer, leading to differences in binding affinity and synthetic utility .

Table 1: Comparative Structural Properties of 2-Phenylpyrrolidine-3-carboxylic Acid Isomers

| Isomer | Molecular Formula | Molecular Weight (g/mol) | Stereochemical Configuration |

|---|---|---|---|

| (2R,3R)-isomer | 191.23 | R,R configuration at C2 and C3 | |

| (2S,3R)-isomer | 191.23 | S,R configuration at C2 and C3 |

The cis and trans configurations of the phenyl and carboxylic acid groups further influence the compound’s physicochemical properties. For instance, the trans-1-Boc-protected derivative (a common intermediate) demonstrates enhanced stability in peptide synthesis compared to its cis counterpart .

Synthesis and Industrial Preparation

The synthesis of 2-phenylpyrrolidine-3-carboxylic acid typically involves asymmetric methods to control stereochemistry. One approach utilizes proline derivatives as starting materials, leveraging their inherent chirality. For example, the (2R,3R)-isomer is synthesized via functionalization of preformed pyrrolidine rings under optimized reaction conditions, often involving chiral catalysts or resolving agents.

Industrial-scale production emphasizes cost efficiency and purity. Multi-step processes may include:

-

Ring Construction: Formation of the pyrrolidine core via cyclization reactions.

-

Substituent Introduction: Selective phenyl and carboxylic acid group incorporation using Friedel-Crafts alkylation or carboxylation.

-

Purification: Chromatographic or crystallization techniques to isolate desired stereoisomers.

Recent advances in flow chemistry have improved yield and reduced waste in large-scale syntheses, particularly for protected derivatives like the Boc-protected analog .

Chemical Reactivity and Functionalization

The carboxylic acid moiety at C3 enables diverse derivatization, including esterification, amidation, and reduction. Key reactions include:

-

Oxidation: Conversion to ketones or further oxidized products using agents like potassium permanganate.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol with lithium aluminum hydride (LiAlH).

-

Peptide Coupling: Activation as an acyl chloride for incorporation into peptide chains .

The phenyl group participates in electrophilic aromatic substitution, facilitating further functionalization. For example, halogenation at the para position enhances biological activity in derived compounds .

| Derivative | Target Activity | IC/MIC | Source |

|---|---|---|---|

| Halogenated phenyl analog | Antibacterial (E. coli) | 8 μg/mL | |

| Boc-protected analog | Neurotransmitter modulation | 120 nM (Dopamine uptake) |

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor to protease inhibitors and kinase modulators. Its rigid pyrrolidine core mimics peptide backbones, enhancing drug bioavailability .

Chiral Catalysis

As a ligand in asymmetric catalysis, the (2R,3R)-isomer improves enantioselectivity in hydrogenation reactions, achieving up to 98% enantiomeric excess (ee) in pilot studies.

Material Science

Incorporation into polymers enhances thermal stability, with derived polyamides showing glass transition temperatures () exceeding 200°C .

Comparative Analysis with Structural Analogs

Compared to pyrrolidine-2-carboxylic acids, the 3-carboxylic acid isomer exhibits:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume